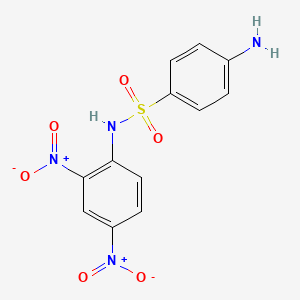![molecular formula C16H25NO B14676550 (3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one CAS No. 28945-63-3](/img/structure/B14676550.png)
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one is a bicyclic ketone derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common scaffold in organic chemistry due to its rigidity and defined stereochemistry. The presence of the piperidin-1-ylmethylidene group adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trimethyl groups: This step often involves alkylation reactions using appropriate alkyl halides.
Formation of the piperidin-1-ylmethylidene group: This can be done through a condensation reaction between a piperidine derivative and the bicyclic ketone.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Diels-Alder reactions followed by sequential alkylation and condensation steps. The reaction conditions would be optimized for yield and purity, often involving the use of catalysts and controlled temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidin-1-ylmethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of neurodegenerative diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. For instance, it may act as an NMDA receptor antagonist, similar to other bicyclic compounds . This interaction can modulate neurotransmitter activity in the central nervous system, potentially offering therapeutic benefits in conditions like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: Another bicyclic ketone with a similar structure but different functional groups.
Norcamphor: A related compound with a simpler structure.
2-Norbornanone: Shares the bicyclo[2.2.1]heptane core but lacks the piperidin-1-ylmethylidene group.
Uniqueness
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one is unique due to its combination of the bicyclic core with the piperidin-1-ylmethylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
28945-63-3 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C16H25NO/c1-15(2)13-7-8-16(15,3)14(18)12(13)11-17-9-5-4-6-10-17/h11,13H,4-10H2,1-3H3/b12-11- |
InChI-Schlüssel |
CEZIPIPZKBOEKO-QXMHVHEDSA-N |
Isomerische SMILES |
CC1(C\2CCC1(C(=O)/C2=C\N3CCCCC3)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2=CN3CCCCC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


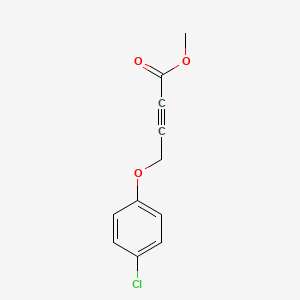
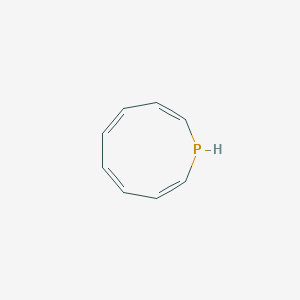
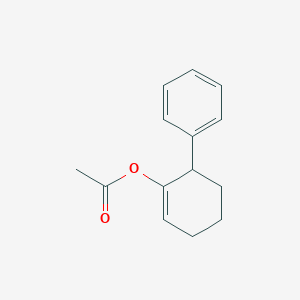
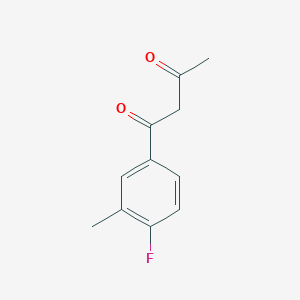


![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
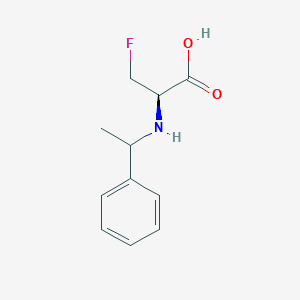
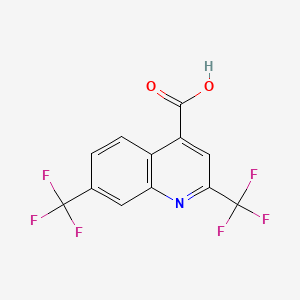
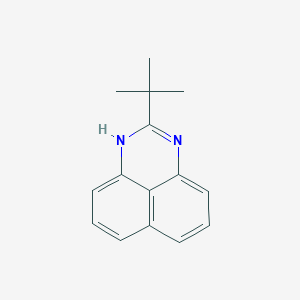
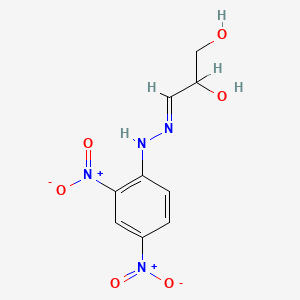
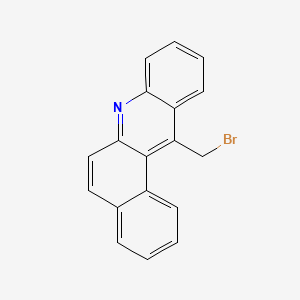
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
